2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

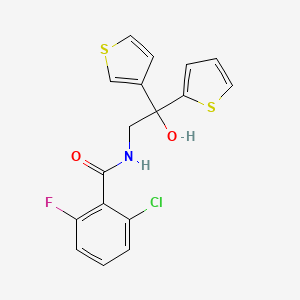

The compound 2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure includes:

- A benzamide core substituted with chloro and fluoro groups at positions 2 and 6, respectively.

- A tertiary alcohol group (-OH) attached to an ethyl linker.

- Two thiophene rings (2- and 3-substituted) contributing to steric bulk and aromatic interactions.

While direct data on this compound are absent in the provided evidence, insights can be inferred from structurally analogous benzamides and acetamides . Benzamide derivatives are widely explored in medicinal chemistry for their pharmacokinetic adaptability and target-binding versatility, often modulated by substituent electronic and steric effects .

Properties

IUPAC Name |

2-chloro-6-fluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO2S2/c18-12-3-1-4-13(19)15(12)16(21)20-10-17(22,11-6-8-23-9-11)14-5-2-7-24-14/h1-9,22H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYYXDLNVHAMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable hydroxyethylating agent is used.

Attachment of Thiophene Moieties: The final step involves the attachment of thiophene moieties to the hydroxyethyl group through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a dehalogenated product.

Substitution: Formation of a new compound with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Research Findings and Implications

Substituent Effects on Bioactivity: The chloro and fluoro groups in the target compound and analogs (e.g., 1a ) are known to enhance binding affinity to hydrophobic pockets in target proteins . Thiophene vs. Thiazole Rings: Thiophene (target compound) offers π-π stacking without nitrogen-based H-bonding, whereas thiazole (–9) introduces basicity and conformational rigidity .

Solubility and Pharmacokinetics :

- The hydroxyethyl group in the target compound may improve aqueous solubility compared to lipophilic substituents like trifluoromethyl () or methoxy () .

- Tertiary alcohol groups are prone to phase II metabolism (e.g., glucuronidation), which could affect half-life .

Synthetic Considerations :

- Benzamide derivatives are typically synthesized via amidation of benzoyl chloride with amines (e.g., Rip-B synthesis in ) . The target compound’s synthesis likely involves a similar route with a thiophene-substituted amine.

Computational Insights :

- Density functional theory (DFT) methods (–3) are critical for predicting electronic properties and stability. For instance, exact-exchange functionals () could model the target compound’s chloro-fluoro interactions .

Q & A

Q. What are the critical steps in synthesizing 2-chloro-6-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including coupling of thiophene derivatives with halogenated benzamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like carbodiimides (e.g., EDC/HOBt) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

- Hydroxyl group introduction : Controlled reduction or hydroxylation under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures to achieve >95% purity . Optimization focuses on temperature (e.g., 0–5°C for exothermic steps) and solvent polarity to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of thiophene substituents and hydroxyl group placement .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for detecting residual thiophene precursors .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHClFNOS) and detects fragmentation patterns .

Q. How do solvent choice and reaction time influence yield in the final synthetic step?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require shorter reaction times (2–4 hours) to avoid decomposition. Non-polar solvents (e.g., THF) are preferred for slower, controlled reactions (6–8 hours) to improve yields (70–85%) .

Advanced Research Questions

Q. What computational methods are used to predict this compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict stability and regioselectivity in substitution reactions .

- Molecular Dynamics (MD) Simulations : Models interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

- Docking Studies : Predict binding affinities to receptors (e.g., kinase domains) using software like AutoDock Vina .

Q. How can structural analogs resolve contradictions in reported bioactivity data?

Comparative SAR studies using analogs (e.g., replacing thiophene with furan or varying halogen positions) help isolate functional group contributions:

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking in hydrophobic protein pockets, increasing potency in kinase inhibition assays .

- Fluorine Substitution : Meta-fluorine (vs. para-) reduces steric hindrance, improving binding to adenosine receptors . Data normalization via IC values and statistical validation (e.g., ANOVA) minimizes batch-to-batch variability .

Q. What strategies address low yields in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors reduce side reactions by maintaining precise temperature control and reagent mixing .

- Catalytic Optimization : Palladium/copper catalysts (e.g., Pd(OAc)/Xantphos) improve coupling efficiency in Suzuki-Miyaura reactions .

- In-line Analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Q. How are conflicting crystallography and NMR data reconciled for this compound?

Discrepancies often arise from polymorphic forms or solvent inclusion in crystal lattices. Resolution methods include:

- Variable-Temperature NMR : Identifies dynamic conformational changes not captured in static crystal structures .

- Powder X-ray Diffraction (PXRD) : Compares experimental patterns with computational predictions (e.g., Mercury CSD) to validate phases .

Methodological Considerations

Designing assays to evaluate this compound’s pharmacokinetic profile :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic clearance .

- Plasma Protein Binding : Equilibrium dialysis using radiolabeled compound to measure free fraction .

Troubleshooting purification challenges due to hygroscopicity :

- Lyophilization : Freeze-drying under vacuum removes residual solvents without degrading the hydroxyl group .

- Salt Formation : Hydrochloride salts improve crystallinity and stability during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.